1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a pyrazinyl group, all connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyaniline, undergoes a reaction with an appropriate acylating agent to form the methoxyphenyl intermediate.
Coupling with Pyrazinyl Group: The methoxyphenyl intermediate is then coupled with a pyrazinyl derivative through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridinyl and pyrazinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of nitro groups can yield amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be compared with other urea derivatives, such as:
1-(2-Hydroxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)ethyl)urea: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-16-7-3-2-6-14(16)23-18(24)22-12-15-17(21-10-9-20-15)13-5-4-8-19-11-13/h2-11H,12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPHSZGBKGYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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